molecular formula C5H11Cl2N3S B2405048 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride CAS No. 2413869-21-1

3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride

Cat. No.: B2405048
CAS No.: 2413869-21-1
M. Wt: 216.12
InChI Key: SHJZOCMQNQHQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole ring linked to a propylamine chain via the thiadiazole’s 2-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties, attributed to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

3-(1,3,4-thiadiazol-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.2ClH/c6-3-1-2-5-8-7-4-9-5;;/h4H,1-3,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFJJDMPUBIOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis involves three key components:

  • Thiosemicarbazide : Serves as the nitrogen-sulfur source for the thiadiazole ring.
  • Carboxylic Acid : Determines the substituent at the 5-position of the thiadiazole. For the target compound, 4-aminobutyric acid or a derivative may be used to introduce the propan-1-amine side chain.
  • Phosphorus Oxychloride (POCl₃) : Acts as a cyclodehydration agent, facilitating the formation of the thiadiazole ring.

The reaction proceeds via an intermediate acylation product, which undergoes cyclodehydration in the presence of POCl₃. Silica gel (5–10 mol equivalents relative to thiosemicarbazide) is employed as a solid support, enhancing reaction efficiency by adsorbing moisture and byproducts.

Stepwise Procedure

  • Grinding Phase : Thiosemicarbazide, carboxylic acid, POCl₃, and silica gel are ground at room temperature until complete reaction (monitored by TLC).
  • Workup : The crude product is treated with an alkaline solution (pH 8–8.2) to neutralize excess POCl₃, followed by filtration to remove silica gel.
  • Purification : The filtrate is concentrated under reduced pressure, yielding the free base.

Yield : Up to 91% for analogous compounds.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

An alternative approach avoids toxic reagents like POCl₃ by employing polyphosphate ester (PPE) as a cyclodehydration catalyst. This method is notable for its mild conditions and suitability for acid-sensitive substrates.

Optimized Reaction Parameters

  • Molar Ratio : 1:1 thiosemicarbazide to carboxylic acid.
  • PPE Loading : 20 g per 5 mmol carboxylic acid.
  • Solvent : Chloroform, which maintains homogeneity and enables temperature control (<85°C).

Mechanistic Pathway

  • Salt Formation : Carboxylic acid and thiosemicarbazide form a zwitterionic intermediate.
  • Acylation : PPE facilitates the dehydration of the salt to 2-acylhydrazine-1-carbothioamide.
  • Cyclodehydration : Intramolecular cyclization yields the thiadiazole ring.

Substrate Compatibility

The method accommodates both aromatic and aliphatic carboxylic acids (Table 1). For 3-(1,3,4-thiadiazol-2-yl)propan-1-amine, glutaric acid or its amine-protected derivative could serve as the carboxylic acid precursor.

Table 1. Yields of 2-Amino-1,3,4-thiadiazoles Using PPE

Carboxylic Acid Yield (%)
Benzoic acid 64.4
3-Phenylpropionic acid 47.8
Adipic acid 70.3

Adapted from

Conversion to Dihydrochloride Salt

The free base is converted to its dihydrochloride salt via acidification with hydrochloric acid (HCl).

Procedure

  • Dissolution : The free base is dissolved in anhydrous ethanol or diethyl ether.
  • Acidification : Gaseous HCl or concentrated HCl is introduced dropwise at 0–5°C.
  • Crystallization : The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Critical Considerations :

  • Stoichiometry : Two equivalents of HCl are required to protonate the primary amine.
  • Solvent Choice : Ethanol minimizes salt solubility, promoting crystallization.

Comparative Analysis of Synthetic Routes

Parameter Solid-Phase Method PPE Method
Catalyst POCl₃ PPE
Reaction Time 1–2 hours 10 hours
Yield ≤91% ≤70.3%
Toxicity High (POCl₃) Low
Scalability Excellent Moderate

The solid-phase method offers superior yields and shorter reaction times but requires handling corrosive POCl₃. The PPE method, though slower, is environmentally favorable and suitable for acid-labile substrates.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Structural Features Synthesis Highlights Key Properties/Applications
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride C₅H₁₀Cl₂N₃S 1,3,4-Thiadiazole core; propylamine chain; dihydrochloride salt Likely involves cyclocondensation of hydrazides with thiocyanates and subsequent salt formation Enhanced solubility; potential antimicrobial/anticancer agent
(1,3,4-Thiadiazol-2-yl)methanamine dihydrochloride C₃H₆Cl₂N₃S Shorter chain (methylamine); same core Cyclization of thiosemicarbazides with sulfuric acid Smaller size may limit binding to bulkier biological targets
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine hydrochloride C₆H₁₁ClN₃S Methyl substitution at thiadiazole 5-position; monohydrochloride Substituted thiourea cyclization with HCl Methyl group increases lipophilicity; potential CNS activity
3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride C₆H₁₂Cl₂N₂S Thiazole core (sulfur + one nitrogen) vs. thiadiazole (two nitrogens + sulfur) Alkylation of thiazole derivatives followed by HCl salt formation Altered electronic properties; possible use in enzyme inhibition
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride C₉H₁₂ClN₃OS Oxadiazole core (oxygen + two nitrogens) with thiophene substituent Cycloaddition of amidoximes with thiophene carbonyl chloride Enhanced polarity; potential anti-inflammatory activity
1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine dihydrochloride C₁₁H₁₅Cl₂N₃S Benzimidazole core with methylthio-propylamine chain Nucleophilic substitution on benzimidazole derivatives Dual heterocyclic system; may target DNA or metalloenzymes

Key Differentiators of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine Dihydrochloride

  • Balanced Lipophilicity : The propylamine chain provides optimal length for membrane permeability without excessive hydrophobicity .
  • Synergistic Salt Effects : The dihydrochloride form stabilizes the compound in acidic biological environments (e.g., the stomach) while maintaining bioavailability .
  • Versatile Reactivity : The primary amine enables further derivatization (e.g., acylation, Schiff base formation), a feature exploited in combinatorial chemistry .

Biological Activity

3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 3-(1,3,4-thiadiazol-2-yl)propan-1-amine dihydrochloride
  • CAS Number : 2413869-21-1
  • Molecular Formula : C₅H₉Cl₂N₃S
  • Molecular Weight : 216.13 g/mol

Antimicrobial Properties

The 1,3,4-thiadiazole moiety is known for its broad spectrum of biological activities, particularly in antimicrobial applications. Compounds containing this scaffold have been shown to exhibit significant antibacterial and antifungal properties.

  • Antibacterial Activity :
    • Studies indicate that derivatives of 1,3,4-thiadiazole demonstrate potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. For instance, one study highlighted that certain thiadiazole derivatives had minimum inhibitory concentrations (MICs) as low as 62.5 μg/mL against S. aureus .
    • The compound's mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
  • Antifungal Activity :
    • The compound also exhibits antifungal properties with effective inhibition against fungi such as Candida albicans and Aspergillus niger. In particular, certain derivatives showed zones of inhibition ranging from 15 to 19 mm against these pathogens at a concentration of 500 μg/disk .

The biological activity of 3-(1,3,4-thiadiazol-2-yl)propan-1-amine dihydrochloride can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The thiadiazole ring can interact with enzymes involved in critical metabolic pathways in microorganisms.
  • Disruption of Membrane Integrity : The compound may compromise the integrity of microbial membranes, leading to cell lysis.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various thiadiazole derivatives. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. Notably:

CompoundBacterial StrainMIC (μg/mL)
Compound AE. coli32
Compound BS. aureus62.5
Compound CA. niger50

Pharmacological Potential

Research suggests that the incorporation of the amine group in the structure enhances the pharmacological profile of thiadiazole derivatives. The amine group aids in solubility and bioavailability, making these compounds suitable candidates for drug development .

Q & A

Q. What are the standard synthetic routes for 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine dihydrochloride?

The synthesis typically involves cyclization of thiosemicarbazide derivatives or condensation reactions using hydrazides and thiocyanate reagents. For example, isonicotinoyl hydrazide can react with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form a 1,3,4-thiadiazole core, followed by alkylation or amine functionalization. Subsequent purification via recrystallization and salt formation (e.g., HCl treatment) yields the dihydrochloride salt .

Q. Which spectroscopic techniques are used to characterize this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, as demonstrated for analogous thiadiazole derivatives (e.g., δ 10.84 ppm for NH protons in DMSO-d₆) .
  • Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
  • Elemental Analysis : To validate purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Q. What safety protocols are recommended during synthesis?

Due to the reactivity of intermediates (e.g., thiocyanates, chlorinated reagents), use:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and fume hoods to avoid inhalation/contact.
  • Waste Management : Neutralize acidic residues before disposal.
  • Emergency Measures : Immediate rinsing with water for eye/skin exposure, as per safety guidelines for similar thiadiazole syntheses .

Advanced Research Questions

Q. How can low yields in the cyclization step be mitigated?

Optimize reaction conditions:

  • Catalyst Screening : Use iodine in KI for regioselective cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature Control : Gradual heating (e.g., 60–80°C) prevents side reactions like over-oxidation .

Q. How are computational methods applied to study its reactivity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) of the thiadiazole ring and amine group interactions.
  • Molecular Docking : Screens binding affinities with biological targets (e.g., enzymes or receptors) to guide drug design .

Q. How to resolve discrepancies in crystallographic data during structural analysis?

  • Refinement Software : Use SHELXL for high-resolution data, adjusting parameters like thermal displacement factors and occupancy rates .
  • Twinned Data Handling : Employ SHELXE for deconvoluting overlapping reflections in twinned crystals .
  • Validation Tools : Check geometric outliers (e.g., bond lengths/angles) with Coot or PLATON .

Q. What strategies address contradictory bioactivity results in cell-based assays?

  • Dose-Response Validation : Repeat assays with graded concentrations to confirm IC₅₀ trends.
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation.
  • Off-Target Screening : Employ kinase profiling panels to identify unintended interactions .

Q. How is regioselectivity achieved in functionalizing the thiadiazole ring?

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to guide electrophilic substitution.
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C–H activation at specific positions .

Data Interpretation & Optimization

Q. How to analyze conflicting solubility data in different solvents?

  • Hansen Solubility Parameters : Compare δD, δP, and δH values to identify solvent compatibility.
  • Co-solvent Blends : Test mixtures like DMSO/water or ethanol/PEG to enhance dissolution .

Q. What methods improve purity for in vivo studies?

  • Column Chromatography : Use silica gel with gradient elution (e.g., CH₂Cl₂:MeOH 10:1 → 5:1).
  • HPLC-Purification : C18 columns with 0.1% TFA in acetonitrile/water mobile phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.